molecular formula C8H9N3 B13678787 2,8-Dimethylimidazo[1,2-b]pyridazine

2,8-Dimethylimidazo[1,2-b]pyridazine

Katalognummer: B13678787
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: OOIGRSVFUGYGNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Suzuki reaction of 6-chloro-2-substituted aryl (or alkyl) imidazo[1,2-b]pyridazine with substituted aryl boronic acid in the presence of bis(triphenylphosphine)palladium(II) chloride and potassium carbonate in dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazopyridazine compounds.

Wissenschaftliche Forschungsanwendungen

2,8-Dimethylimidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable scaffold in organic synthesis and the development of new chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme functions.

    Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,8-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, related imidazopyridazine derivatives have been investigated for their potential to modulate enzymes or act as antagonists for specific receptors. These interactions can lead to various biological effects, making the compound a valuable tool in scientific research.

Vergleich Mit ähnlichen Verbindungen

2,8-Dimethylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug discovery.

    Imidazo[1,2-a]pyrimidine: Widely used in synthetic chemistry and the development of new chemical reactions.

Eigenschaften

Molekularformel

C8H9N3

Molekulargewicht

147.18 g/mol

IUPAC-Name

2,8-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H9N3/c1-6-3-4-9-11-5-7(2)10-8(6)11/h3-5H,1-2H3

InChI-Schlüssel

OOIGRSVFUGYGNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=NN2C1=NC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.